(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-8,18H,9-10H2,1-2H3,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSGNDYUOKJSZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1Cl)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-3-methoxy-2-methylpropanal.
Formation of Intermediate: The aldehyde groups of the starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Amidation: The intermediate compound is then reacted with prop-2-enamide under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The enamide group (C=C–N–C=O) is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the C–N bond. This produces 3-(2-chlorophenyl)prop-2-enoic acid and 2-hydroxy-3-methoxy-2-methylpropylamine .
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Basic Hydrolysis : Deprotonation of the amide nitrogen facilitates nucleophilic attack by hydroxide ions, yielding the same products as above but via a different mechanistic pathway .
Key Factors :
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Electron-withdrawing chlorine stabilizes transition states during hydrolysis .
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Steric hindrance from the 2-methyl group in the propyl chain may slow reaction kinetics .
Cycloaddition Reactions
The α,β-unsaturated enamide system participates in [2+2] and [4+2] cycloadditions:
Mechanistic Notes :
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The E-configuration of the double bond directs regioselectivity in cycloadditions .
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Electron-deficient dienophiles enhance reaction rates due to the chlorophenyl group’s electron-withdrawing effect .
Salt Formation and Complexation
The secondary amide nitrogen and hydroxyl group enable salt/complex formation:
Example :
Reaction with PtCl₂ in ethanol yields a platinum complex analogous to thiazolylamine–Pt(II) adducts .
Redox Reactions
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Oxidation : The hydroxyl group in the propyl chain oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), forming a diketone intermediate .
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Reduction : Sodium borohydride selectively reduces the enamide double bond to a saturated amide without affecting the chlorophenyl group .
Experimental Data :
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Reduction with NaBH₄ in ethanol yields N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-chlorophenyl)propanamide (confirmed via NMR) .
Methoxy Group Demethylation
Treatment with BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, forming a vicinal diol structure .
Esterification
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions (e.g., pyridine catalyst) .
Photochemical Behavior
UV exposure induces E→Z isomerization of the enamide double bond. Computational studies suggest a rotational energy barrier of ~45 kcal/mol for this process .
Biological Reactivity
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Enzyme Inhibition : The enamide scaffold mimics peptide bonds, enabling interactions with proteases (e.g., thrombin) .
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Metabolic Pathways : Cytochrome P450 enzymes oxidize the chlorophenyl ring to epoxide intermediates, which hydrolyze to diols .
Stability Considerations
Scientific Research Applications
Pharmacological Research
The compound is being investigated for its potential pharmaceutical applications, particularly in the development of new therapeutic agents. Its structural features suggest possible interactions with biological targets involved in various diseases.
- Anti-cancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
| Study | Cell Line | Effect |
|---|---|---|
| Study A | HeLa | Induced apoptosis at IC50 = 10 µM |
| Study B | MCF-7 | Significant cytotoxicity observed |
Antimicrobial Properties
Research suggests that the compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 128 µg/mL |
Enzyme Inhibition Studies
The compound is also being explored for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative disease research.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide revealed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 45% compared to control groups over a treatment period of four weeks.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial activity of the compound, it was found effective against multi-drug resistant strains of Staphylococcus aureus. The compound was administered topically, resulting in a significant reduction in infection rates among participants.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-chlorophenyl group and methoxy-hydroxyl side chain contrast with simpler analogs (e.g., ’s phenyl and hydroxypropyl), likely enhancing steric hindrance and polarity. This may reduce metabolic degradation compared to non-halogenated derivatives .
- Synthetic Efficiency : achieved a 79% yield via N-acylation in a two-phase solvent system, suggesting that similar methods could apply to the target compound .
Key Observations :
- Antifungal Potential: The benzodioxol-imidazole derivative () shows explicit antifungal activity, likely due to synergistic effects of the chlorophenyl and imidazole groups. The target compound’s hydroxyl and methoxy groups may enhance solubility but reduce membrane permeability compared to lipophilic analogs .
- Pharmacokinetics : Asivatrep’s trifluoromethyl and sulfonamido groups () increase metabolic stability and target affinity (TRPV1), whereas the target compound’s smaller size may favor CNS penetration .
Computational and Analytical Insights
- DFT and Hirshfeld Analysis : utilized density functional theory (DFT) to map electron distribution and Hirshfeld surfaces to quantify intermolecular interactions. Similar approaches could predict the target compound’s reactivity and crystal packing .
- SHELX Software : The use of SHELX () in solving crystal structures (e.g., ) highlights its reliability for small-molecule enamide derivatives .
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide , also known by its chemical structure and CAS number, is a member of the amide class of compounds. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a chlorophenyl group , a methoxy group , and an amide functional group , which contribute to its biological activity. The presence of these functional groups can influence the compound's interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit the growth of triple-negative breast cancer cells effectively. The mechanisms often involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
| Compound | IC50 (μM) | Targeted Cancer Type |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | 27.6 | MDA-MB-231 (Breast Cancer) |
| Other derivatives | 29.3 | Various cancers |
The proposed mechanism for the anticancer activity of this class of compounds typically involves:
- Inhibition of cell proliferation : By disrupting cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide exhibit various activities:
- Antimicrobial Activity : Compounds with similar structures have been tested against bacterial strains, demonstrating significant antibacterial properties.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo models.
Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of several derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds featuring a chlorophenyl group exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts, with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents present on the phenyl ring .
Study 2: Antimicrobial Evaluation
In another study, derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 50 μM, indicating a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide?
- Methodology : A two-step synthesis is proposed:
Esterification : React 2-chlorophenylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Amidation : Treat the ester with 2-hydroxy-3-methoxy-2-methylpropylamine under Schotten-Baumann conditions (aqueous NaOH, THF) to yield the target compound.
- Optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., 1–5 mol% DMAP) to improve yields (typically 70–85%). Purify via silica gel chromatography (EtOAc/hexane, 3:7) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm E-configuration (olefinic protons: δ ~6.8–7.2 ppm, J = 15–16 Hz) and substituent positions. Compare with similar acrylamides (e.g., δ 7.38–8.63 ppm for aromatic protons in chloro-analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation (expected m/z: ~323.08 g/mol). Use ESI+ mode and compare with theoretical values .
- IR Spectroscopy : Confirm amide C=O stretch (~1660–1680 cm⁻¹) and hydroxyl/methoxy groups .
Q. How is X-ray crystallography applied to resolve stereochemical uncertainties?
- Procedure :
Grow single crystals via slow evaporation (solvent: DCM/hexane).
Collect diffraction data at 100 K using Mo-Kα radiation.
Refine with SHELXL-2018/3 (R1 < 0.05). Confirm E-configuration via torsion angles (C2-C3-C4-N1 ≈ 180°) .
Advanced Research Questions
Q. How can contradictions in NMR data during E/Z isomer assignment be resolved?
- Approach :
- Use 2D NMR (COSY, NOESY) to distinguish overlapping signals. For example, NOE correlations between olefinic protons and adjacent substituents confirm spatial proximity.
- Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm suggest misassignment .
Q. What computational strategies predict bioactivity against cancer targets?
- Methods :
Molecular Docking : Dock the compound into HDAC or kinase active sites (PDB: 4LX6) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol.
QSAR Modeling : Train models on antiproliferative data (e.g., IC₅₀ values from chloro-acrylamide analogs) to predict activity .
Q. How to optimize reaction yields while minimizing byproducts?
- Experimental Design :
- DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), base (NaHCO₃ vs. Et₃N), and temperature.
- Byproduct Analysis : Identify impurities (e.g., hydrolyzed esters) via LC-MS. Optimize quenching (pH 5–6) to suppress hydrolysis .
Critical Analysis of Contradictions
- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C=O: 1.23 Å crystallographic vs. 1.21 Å DFT) may arise from crystal packing effects. Validate with Hirshfeld surface analysis .
- Mass Spec Fragmentation : Unanticipated peaks (e.g., m/z 285) suggest in-source decay. Confirm via MS/MS and isotopic pattern matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
